molecular formula C15H15ClN2O2 B1465529 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid CAS No. 1353500-10-3

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid

Cat. No.: B1465529
CAS No.: 1353500-10-3
M. Wt: 290.74 g/mol
InChI Key: ZDNLZHUJKKGMAS-UHFFFAOYSA-N
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Description

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a tert-butyl group and a benzoic acid moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation Products: Carboxylates or quinones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Lacks the pyrimidine ring and tert-butyl group.

    4-tert-Butylbenzoic acid: Lacks the pyrimidine ring and chlorine atom.

    Pyrimidine derivatives: Similar structure but without the benzoic acid moiety.

Uniqueness

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrimidine ring and the benzoic acid moiety, along with the tert-butyl and chlorine substituents, makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(2-tert-butylpyrimidin-4-yl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-15(2,3)14-17-7-6-12(18-14)9-4-5-11(16)10(8-9)13(19)20/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNLZHUJKKGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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